While ethyl azepan-1-ylacetate itself is not an antiplatelet agent, its structural features are found in some derivatives investigated for this application. For example, KBT-3022, a potent antiplatelet compound, shares some structural similarities with ethyl azepan-1-ylacetate. Although the research primarily focuses on KBT-3022 and its metabolites, the shared structural elements suggest potential research avenues for ethyl azepan-1-ylacetate derivatives as antiplatelet agents [, , , , , , , , , ].
Ethyl azepan-1-ylacetate is a crucial component in the synthesis of [18F]FTC-146, a radioligand developed for imaging sigma-1 receptors (S1Rs) using PET/MRI [, ]. S1Rs are implicated in pain modulation, and their upregulation is observed in nerve injury []. This technology enables researchers to visualize nerve injury and potentially monitor the efficacy of new therapies for neuropathic pain [].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: